molecular formula C18H24ClNO3 B12474447 Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12474447
M. Wt: 337.8 g/mol
InChI Key: XGXYLMFBFOYIMB-HOCLYGCPSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring, a chlorinated phenoxy group, and a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a chlorinated phenol derivative.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial production methods would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the chlorinated phenoxy group, potentially leading to dechlorination.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: Dechlorinated phenoxy derivatives.

    Substitution Products: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate: Lacks the cyclohexyl group.

    Methyl (2S,4S)-4-(4-cyclohexylphenoxy)-2-pyrrolidinecarboxylate: Lacks the chlorine atom.

    Methyl (2S,4S)-4-(4-chloro-2-phenoxy)-2-pyrrolidinecarboxylate: Lacks the cyclohexyl group and has a different substitution pattern.

Uniqueness

Methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylate is unique due to the combination of the chlorinated phenoxy group and the cyclohexyl substituent, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H24ClNO3/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12/h7-9,12,14,16,20H,2-6,10-11H2,1H3/t14-,16-/m0/s1

InChI Key

XGXYLMFBFOYIMB-HOCLYGCPSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3

Origin of Product

United States

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